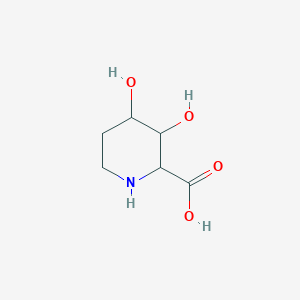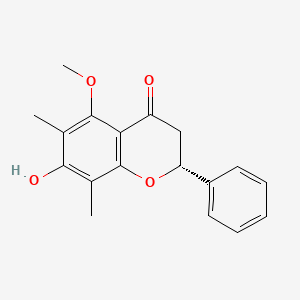
4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+)-6, 8-Di-c-methylpinocembrin 5-methyl ether, also known as 7-hydroxy-5-methoxy-6, 8-dimethylflavanone or 7-HMDMF CPD, belongs to the class of organic compounds known as 5-o-methylated flavonoids. These are flavonoids with methoxy groups attached to the C5 atom of the flavonoid backbone. Thus, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is considered to be a flavonoid lipid molecule (+)-6, 8-Di-c-methylpinocembrin 5-methyl ether exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether is primarily located in the membrane (predicted from logP). Outside of the human body, (+)-6, 8-di-c-methylpinocembrin 5-methyl ether can be found in fruits. This makes (+)-6, 8-di-c-methylpinocembrin 5-methyl ether a potential biomarker for the consumption of this food product.
Applications De Recherche Scientifique
Isolation and Structural Analysis
- Isolation from Natural Sources : The compound has been isolated from natural sources like Uvaria rufa, as demonstrated in studies like that by Chantrapromma et al. (1989). They focused on extracting and determining the crystal structures of compounds including this benzopyran derivative (Chantrapromma et al., 1989).
Chemical Synthesis and Modification
- Synthesis of Derivatives : The synthesis of various derivatives of this compound has been studied. For instance, Emregül and Hayvalı (2006) synthesized a Schiff base compound incorporating a benzopyran derivative and studied its effect on steel corrosion (Emregül & Hayvalı, 2006).
- Anticonvulsant and Sedative-Hypnotic Activities : Arnoldi et al. (1990) synthesized alkylimino derivatives of benzopyrans, including this compound, and evaluated their anticonvulsant activity (Arnoldi et al., 1990).
Biological and Pharmacological Applications
- Antimicrobial Activity : Mulwad and Hegde (2009) explored the antimicrobial properties of derivatives of benzopyrans, suggesting potential biological applications of these compounds (Mulwad & Hegde, 2009).
- Cytotoxicity and Potential Anticancer Properties : Nagai et al. (2018) researched the structure-cytotoxicity relationship of pyrano[4,3-b]chromones, which includes derivatives of benzopyrans, indicating their potential as anticancer drugs (Nagai et al., 2018).
Crystallography and Physical Chemistry
- Crystal Structure Analysis : Studies like Shoja (1994) have analyzed the crystal structure of benzopyran derivatives, contributing to the understanding of their physical and chemical properties (Shoja, 1994).
- Quantitative Structure–Activity Relationship (QSAR) Analysis : The QSAR analysis of benzopyrans, as conducted by Nagai et al. (2018), provides insights into their cytotoxicity and potential as anticancer agents (Nagai et al., 2018).
Propriétés
Numéro CAS |
83247-72-7 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
(2R)-7-hydroxy-5-methoxy-6,8-dimethyl-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C18H18O4/c1-10-16(20)11(2)18-15(17(10)21-3)13(19)9-14(22-18)12-7-5-4-6-8-12/h4-8,14,20H,9H2,1-3H3/t14-/m1/s1 |
Clé InChI |
QKZDDOUPWXQRIK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
SMILES canonique |
CC1=C(C(=C(C2=C1OC(CC2=O)C3=CC=CC=C3)OC)C)O |
melting_point |
207-209°C |
Description physique |
Solid |
Synonymes |
7-HMDMF cpd 7-hydroxy-5-methoxy-6,8-dimethylflavanone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-[(2S,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5S,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,4,6,9,11-pentahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1254840.png)
![10,13-dimethyl-7-methylsulfinylspiro[2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B1254843.png)
![2',4',4''-Trihydroxy-3',6'',6''-trimethylpyrano[2'',3'':6',5']dihydrochalcone](/img/structure/B1254844.png)
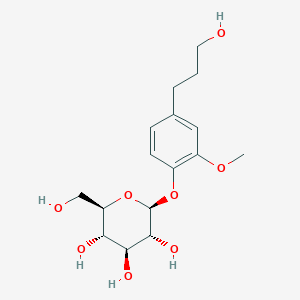

![(1S,2S,4aR,4bR,7S,9S,9aR,10S,10aR)-2,7,9-trihydroxy-1-methyl-8-methylidene-13-oxo-1,2,4b,5,6,7,8,9,10,10a-decahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid](/img/structure/B1254848.png)
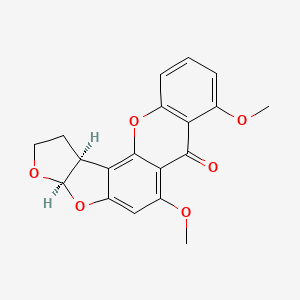


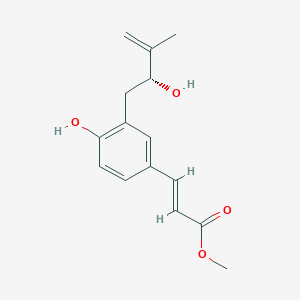
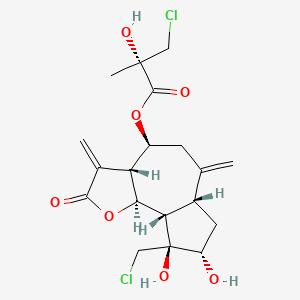
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B1254861.png)
![(2E,5R,6S,9S,12S,13S,16R)-2-ethylidene-12-[(1E,3E,5S,6S)-6-methoxy-3,5-dimethyl-7-phenylhepta-1,3-dienyl]-1,6,13-trimethyl-3,7,10,14,19-pentaoxo-9-propan-2-yl-1,4,8,11,15-pentazacyclononadecane-5,16-dicarboxylic acid](/img/structure/B1254862.png)
